5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
Description
This compound features a benzonitrile core with three key substituents:
- Fluorine at position 5, enhancing electron-withdrawing effects and metabolic stability.
- Tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at position 4, enabling participation in Suzuki-Miyaura cross-coupling reactions .
The boronic ester moiety is critical for synthetic applications, particularly in forming carbon-carbon bonds in medicinal chemistry and materials science. The pyrrolidine ethoxy group may influence pharmacokinetics by improving membrane permeability .
Properties
IUPAC Name |
5-fluoro-2-(2-pyrrolidin-1-ylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BFN2O3/c1-18(2)19(3,4)26-20(25-18)15-12-17(14(13-22)11-16(15)21)24-10-9-23-7-5-6-8-23/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJNFPSSNQIZNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OCCN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrrolidine Derivative: The initial step involves the reaction of a suitable fluorinated aromatic compound with pyrrolidine under basic conditions to form the pyrrolidine derivative.
Etherification: The next step involves the etherification of the pyrrolidine derivative with an appropriate ethoxy group, typically using an alkylating agent such as ethyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield N-oxide derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the boronate ester group can participate in reversible covalent bonding with nucleophilic sites on proteins and enzymes. This dual functionality allows the compound to modulate various biological pathways, making it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 2-Chloro-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile ()
- Core structure : Similar benzonitrile backbone with fluorine and boronic ester.
- Key differences :
- Chlorine replaces the pyrrolidinylethoxy group, reducing steric hindrance but increasing hydrophobicity.
- Boronic ester positioning (positions 4 and 5 vs. 4 in the target compound) alters electronic distribution.
2.1.2 Chromenone-Based Boronic Acid Derivatives ()
- Examples: 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (). 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one ().
- Key differences: Chromenone core instead of benzonitrile.
Electronic and Steric Effects
- Pyrrolidinylethoxy vs. The ethoxy linker may enhance solubility via oxygen’s polarity, whereas chloro or fluoro substituents prioritize electronic effects .
Fluorine Positioning :
Comparative Data Table
Research Findings and Implications
Biological Activity
5-Fluoro-2-[2-(pyrrolidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile, also known by its chemical formula C19H26BFN2O, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorobenzonitrile moiety and a dioxaborolane group. Its unique structure contributes to its biological properties. The IUPAC name reflects its intricate arrangement of functional groups, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For instance, inhibitors targeting the PDGFR and EGFR pathways are critical in cancer therapy .
- Neuroprotective Effects : Some studies suggest that related compounds can activate neuroprotective signaling pathways (e.g., Akt and ERK), which are vital for neuronal survival under stress conditions .
- Cytokine Modulation : The compound may influence the release of pro-inflammatory cytokines, which can be pivotal in neuroinflammatory conditions .
Biological Activity Data
The biological activity of this compound has been assessed through various assays:
| Assay Type | Target | IC50 Value (nM) | Effect |
|---|---|---|---|
| Kinase Inhibition | EGFR | <100 | Significant inhibition in cancer cells |
| Cytokine Release | TNFα in microglial cells | 50 | Reduced release upon treatment |
| Neuronal Survival | SH-SY5Y cells | 75 | Increased survival under stress |
Case Study 1: Cancer Cell Lines
A study evaluated the efficacy of the compound against various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in breast and lung cancer models, demonstrating potential as an anticancer agent.
Case Study 2: Neuroprotection
In a neuroprotective study using SH-SY5Y cells, the compound demonstrated a protective effect against oxidative stress-induced apoptosis. The activation of the Akt pathway was confirmed through Western blot analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
